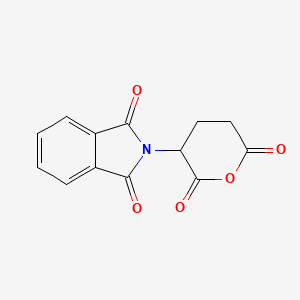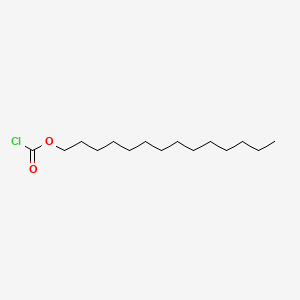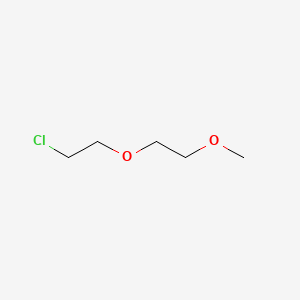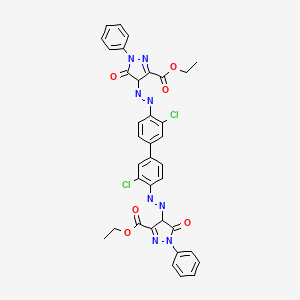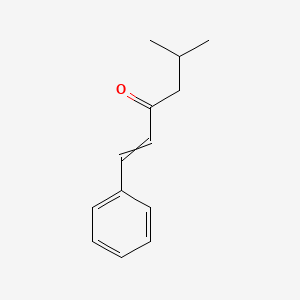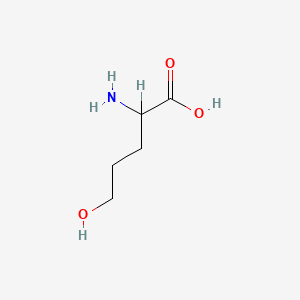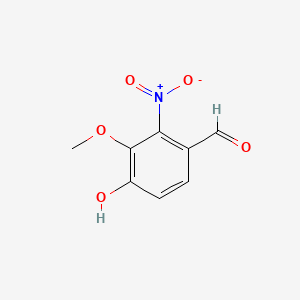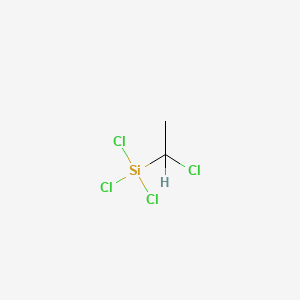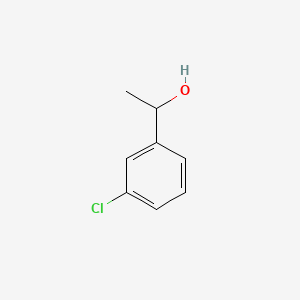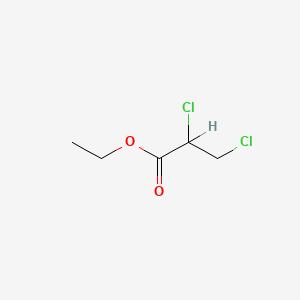
双喹啉-4,4'-二羧酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt is a useful research compound. Its molecular formula is C20H12KN2O4 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质定量分析
该化合物广泛用于双缩脲酸 (BCA) 法,该方法用于测定溶液中蛋白质的总量。 它通过比色反应检测亚铜离子的存在,该反应通过双缩脲反应产生紫色颜色 .
纤维素还原端测定
它已被用于测定纤维素还原端的数量,以每克纤维素微摩尔表示。 该应用在纤维素结构及其酶促降解的研究中具有重要意义 .
需氧氧化反应中的配体
该化合物在与钯催化剂一起使用时,用作醇类 (伯醇、仲醇和苄醇) 的需氧氧化中的配体。 这是有机合成中用于生产各种化学产品的重要的反应 .
铜配合物的合成和表征
研究人员合成了带有 2,2'-双缩脲酸二钾盐配体的铜 (I) 配合物。 这些配合物使用元素分析、核磁共振和紫外-可见光谱以及电化学进行表征 .
作用机制
Target of Action
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate, also known as 2,2’-Bicinchoninic acid dipotassium salt or [2,2’-Biquinoline]-4,4’-dicarboxylic acid, dipotassium salt, is a complex compound. It’s known that biquinoline compounds can form conjugate systems with various metals, and they are widely used in the detection and determination of trace metals .
Mode of Action
It’s known that 2,2’-biquinoline can interact with copper ions to produce a purple color, making it a highly selective reagent for copper detection .
Biochemical Pathways
Potassium is a critical macronutrient in crops, and deficiency in potassium has substantial effects on crop growth . Potassium is involved in maintaining intracellular fluid volume and transmembrane electrochemical gradients .
Pharmacokinetics
It’s known that the pharmacokinetics of a drug molecule is crucial for understanding its behavior within the body .
Result of Action
Potassium is known to play a vital role in various physiological and biochemical processes in cells and organs like carbohydrate metabolism, photosynthesis, protein synthesis, enzyme activation, and stomatal movements .
Action Environment
It’s known that the environment can significantly impact the action of potassium in plants .
属性
CAS 编号 |
63451-34-3 |
|---|---|
分子式 |
C20H12KN2O4 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
dipotassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H12N2O4.K/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26); |
InChI 键 |
BGPXYISLRYJUOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[K+].[K+] |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[K] |
Key on ui other cas no. |
63451-34-3 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BQC contribute to catalytic activity in aqueous solutions?
A1: BQC acts as a ligand, forming water-soluble complexes with metal ions like copper [] and iridium []. This solubility is crucial for catalysis in aqueous environments. For instance, BQC enhances the catalytic activity of CuCl2 in the oxidation of alkylarenes with tert-Butyl hydroperoxide []. Similarly, it boosts the efficiency of [Ir(COD)Cl]2 in Oppenauer-type oxidation of secondary alcohols []. The enhanced solubility of the metal complexes in water, facilitated by BQC, plays a crucial role in these reactions.
Q2: Are there specific structural features of BQC that contribute to its effectiveness as a ligand?
A2: Yes, the structure of BQC is key to its function. The two carboxylate groups, present as potassium salts, enhance water solubility. Furthermore, the biquinoline nitrogen atoms act as strong coordinating sites for metal ions [, ]. This coordination forms the basis for the formation of catalytically active metal complexes.
Q3: Beyond oxidation reactions, what other applications of BQC-metal complexes are being explored?
A3: BQC-metal complexes show promise in a variety of applications. For instance, a Cu(i) complex with BQC exhibits red light absorption and a unique color-changing property upon freezing and melting, highlighting its potential in material science []. This diversity in applications stems from BQC's ability to modulate the properties of metal ions in solution.
Q4: Are there any environmental benefits to using BQC in catalytic systems?
A4: Yes, employing BQC can contribute to greener chemical processes. The use of BQC-CuCl2 system allows for the oxidation of benzylic compounds to occur in an organic solvent-free environment []. This reduces waste and minimizes the use of potentially harmful organic solvents, aligning with the principles of green chemistry.
Q5: What future research directions are anticipated for BQC and its derivatives?
A5: Further research could explore the use of BQC with a wider range of metal ions to discover novel catalytic activities. Modifying the BQC structure itself might further enhance its solubility, stability, and fine-tune its interaction with specific metals, paving the way for tailored catalytic systems. Additionally, exploring the photophysical properties of BQC-metal complexes, especially in the context of deep-red emitting iridium complexes [], could open doors for new applications in areas like photodynamic therapy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


